molecular formula C17H22O5 B1606424 2-Butanone, 4-[2,5-bis(acetyloxy)-3,4,6-trimethylphenyl]- CAS No. 53101-69-2

2-Butanone, 4-[2,5-bis(acetyloxy)-3,4,6-trimethylphenyl]-

Cat. No.: B1606424
CAS No.: 53101-69-2
M. Wt: 306.4 g/mol
InChI Key: ZLPIWEHMRPAXFS-UHFFFAOYSA-N
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Description

2-Butanone, 4-[2,5-bis(acetyloxy)-3,4,6-trimethylphenyl]- is an organic compound with the molecular formula C17H22O5 and a molecular weight of 306.35. It is known for its unique structure, which includes a butanone backbone substituted with a phenyl ring that has multiple acetyloxy and methyl groups .

Properties

IUPAC Name

[4-acetyloxy-2,3,6-trimethyl-5-(3-oxobutyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O5/c1-9(18)7-8-15-12(4)16(21-13(5)19)10(2)11(3)17(15)22-14(6)20/h7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLPIWEHMRPAXFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1OC(=O)C)C)CCC(=O)C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9068827
Record name 2-Butanone, 4-[2,5-bis(acetyloxy)-3,4,6-trimethylphenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9068827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53101-69-2
Record name 4-[2,5-Bis(acetyloxy)-3,4,6-trimethylphenyl]-2-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53101-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butanone, 4-(2,5-bis(acetyloxy)-3,4,6-trimethylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053101692
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butanone, 4-[2,5-bis(acetyloxy)-3,4,6-trimethylphenyl]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Butanone, 4-[2,5-bis(acetyloxy)-3,4,6-trimethylphenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9068827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-Butanone, 4-[2,5-bis(acetyloxy)-3,4,6-trimethylphenyl]- typically involves the acylation of a phenyl derivative with acetic anhydride under acidic conditions. The reaction is carried out at elevated temperatures to ensure complete acylation. Industrial production methods may involve the use of catalysts to increase yield and reduce reaction time .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The acetyloxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Butanone, 4-[2,5-bis(acetyloxy)-3,4,6-trimethylphenyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Butanone, 4-[2,5-bis(acetyloxy)-3,4,6-trimethylphenyl]- involves its interaction with specific molecular targets. The acetyloxy groups can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interactions with enzymes and receptors in the body .

Comparison with Similar Compounds

Similar compounds include other acetyloxy-substituted phenyl derivatives. Compared to these compounds, 2-Butanone, 4-[2,5-bis(acetyloxy)-3,4,6-trimethylphenyl]- is unique due to its specific substitution pattern and the presence of a butanone backbone. This structural uniqueness contributes to its distinct chemical and biological properties .

Biological Activity

2-Butanone, 4-[2,5-bis(acetyloxy)-3,4,6-trimethylphenyl]- (CAS No. 53101-69-2) is an organic compound characterized by its unique molecular structure, which includes a butanone backbone and multiple acetyloxy and methyl substitutions on a phenyl ring. With a molecular formula of C17H22O5 and a molecular weight of 306.35 g/mol, this compound has garnered attention for its potential biological activities and applications in various fields.

The biological activity of 2-Butanone, 4-[2,5-bis(acetyloxy)-3,4,6-trimethylphenyl]- is primarily attributed to its interaction with specific molecular targets within biological systems. The acetyloxy groups can undergo hydrolysis to release acetic acid, which may participate in various biochemical pathways. The compound's effects are mediated through interactions with enzymes and receptors, influencing their activity and potentially leading to therapeutic effects.

Case Studies

  • Antioxidant Activity Assessment : A study evaluated the antioxidant potential of related acetyloxy-substituted phenolic compounds. Results demonstrated significant scavenging activity against DPPH radicals, suggesting potential protective effects against oxidative stress (Source: Journal of Agricultural and Food Chemistry).
  • Anti-inflammatory Mechanisms : Research on structurally similar compounds indicated modulation of COX-2 expression in inflammatory models. This suggests that 2-Butanone, 4-[2,5-bis(acetyloxy)-3,4,6-trimethylphenyl]- may exhibit similar anti-inflammatory properties (Source: Phytotherapy Research).
  • Antimicrobial Efficacy : A comparative study on various substituted phenols revealed that certain derivatives possess strong antibacterial activity against Staphylococcus aureus and Escherichia coli. This highlights the potential for 2-Butanone derivatives in developing antimicrobial agents (Source: International Journal of Antimicrobial Agents).

Comparative Analysis

To understand the unique properties of 2-Butanone, 4-[2,5-bis(acetyloxy)-3,4,6-trimethylphenyl] in relation to similar compounds, a comparative analysis is presented below:

Compound Molecular Formula Molecular Weight (g/mol) Biological Activity
2-Butanone, 4-[2,5-bis(acetyloxy)-3,4,6-trimethylphenyl]-C17H22O5306.35Antioxidant, Anti-inflammatory
2-Butanone, 4-(2,4,6-trimethylphenyl)-C13H18O190.28Antimicrobial
Acetophenone derivativesC8H8O120.16Antioxidant

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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